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molecular formula C12H19N3O3 B1287305 t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate CAS No. 159873-21-9

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Cat. No. B1287305
M. Wt: 253.3 g/mol
InChI Key: KRLYUZSRQQHVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491718B2

Procedure details

A mixture of 1-tert-butoxycarbonylpiperazine (7.44 g, 40 mmol) and ethyl cyanoacetate (8.53 mL, 80 mmol) was gently stirred in 20 mL of toluene at 90° C. for 2 days. The mixture was concentrated and purified by silica gel column chromatography, eluting with 30% ethyl acetate in n-hexane to provide the title compound (3.68 g). MS (ESI(−)) m/e 252 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 3.41 (m, 4H), 3.27-3.35 (m, 4H), 2.72 (m, 2H), 2.38 (m, 2H), 1.41 (s, 9H).
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
8.53 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:14]([CH2:16][C:17](OCC)=[O:18])#[N:15]>C1(C)C=CC=CC=1>[C:14]([CH2:16][C:17]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)=[O:18])#[N:15]

Inputs

Step One
Name
Quantity
7.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
8.53 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.68 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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